3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1,1-dioxothiolane-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S3/c10-16(11)3-1-7(5-16)9-18(14,15)8-2-4-17(12,13)6-8/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCODWNSLRBCRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione typically involves multiple steps. One common method includes the reaction of thiolane-1,1-dione with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(1,1-Dioxothiolan-3-yl)amino]sulfonyl}thiolane-1,1-dione involves its interaction with specific molecular targets. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways.
Comparison with Similar Compounds
Table 1. Comparative Overview of Key Properties
| Compound Name | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|
| Target Compound | ~380 (estimated) | Bicyclic sulfone, sulfamoyl bridge | Pharmaceutical intermediates |
| (1-1-Dioxo-thiolan-3-yl)methanesulfonyl Cl | 232.71 | Sulfonyl chloride | Organic synthesis |
| Triazine-thiolane derivative | 379.5 | Triazine, sulfanyl linker | Antimicrobial agents |
| Methyl glycinate-thiolane HCl | ~263.7 | Ester, amino acid | Prodrug development |
| Perfluorinated benzoic acid derivative | ~735.6 | Perfluorinated chain, sulfonamide | Industrial surfactants |
Research Findings and Implications
- Reactivity : The target compound’s sulfamoyl bridge enhances hydrogen-bonding capacity compared to sulfonyl chlorides or sulfanyl linkers, suggesting utility in drug design .
- Stability: Sulfone groups in the target and related compounds improve oxidative stability relative to non-sulfonated analogs. However, perfluorinated derivatives exhibit superior thermal resistance .
- Biological Activity : Triazine-containing analogs (e.g., ) may exhibit broader bioactivity due to nitrogen-rich cores, whereas the target’s bicyclic sulfone structure could optimize target-specific interactions .
Q & A
Q. Table 1: Structural Impact on Reactivity
1.2. What are common synthetic routes for this compound?
Synthesis typically involves:
Thiolane ring formation : Cyclization of γ-thiolactams under oxidative conditions (e.g., H₂O₂ in acetic acid) to introduce dioxo groups .
Sulfonylation : Reaction of 3-aminothiolane-1,1-dione with sulfonyl chlorides (e.g., methanesulfonyl chloride) in anhydrous THF, with triethylamine as a base .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Q. Key Considerations :
- Temperature control (<0°C) prevents sulfonamide hydrolysis .
- Anhydrous solvents minimize side reactions .
1.3. How can spectroscopic methods characterize this compound?
- NMR :
- IR : Strong S=O stretches at 1150–1300 cm⁻¹ and N-H stretches at 3300–3500 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 325 for C₈H₁₄N₂O₆S₂⁺) confirm molecular weight .
1.4. What are the solubility and stability properties under various conditions?
- Solubility :
- Stability :
Advanced Research Questions
2.1. How to design experiments to study interactions with biomolecules?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of enzyme-inhibitor binding .
- Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to resolve binding modes (see Table 2) .
Q. Table 2: Example Interaction Study
| Method | Target Protein | Key Finding | Reference |
|---|---|---|---|
| SPR | Carbonic Anhydrase | Kd = 12 nM at pH 7.4 | |
| X-ray | Same | Sulfonamide binds Zn²⁺ active site |
2.2. What computational methods predict electronic properties or reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to optimize reaction conditions .
- Docking Studies : Use AutoDock Vina to model binding poses with enzymes .
Q. Example Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate electrostatic potential maps to identify reactive regions .
2.3. How to resolve contradictions in experimental data (e.g., unexpected reaction products)?
- Analytical Triangulation : Combine HPLC (for purity), GC-MS (for volatile byproducts), and ²D NMR (for structural confirmation) .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to trace reaction pathways .
- Control Experiments : Exclude moisture/oxygen to confirm if side products arise from hydrolysis/oxidation .
2.4. What strategies optimize reaction yields in complex syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
